methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 4-(4-chlorophenoxy)butanoyl-amido group at position 2. The 4-chlorophenoxy moiety introduces electronegativity and lipophilicity, which may influence binding interactions in biological systems or material properties .
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-24-19(23)17-14-4-2-5-15(14)26-18(17)21-16(22)6-3-11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVZTRAHVOUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group may enhance its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit significant antitumor activity. For instance, studies have shown that derivatives of cyclopenta[b]thiophenes can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest. The specific mechanisms include:
- Induction of Apoptosis : The compound has been noted to promote apoptosis in various cancer cell lines, likely through mitochondrial pathways and the activation of caspases 3, 8, and 9 .
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound induces G2/M phase arrest in cancer cells, which is critical for halting tumor growth .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 23.2 | Apoptosis induction and cell cycle arrest |
| A549 (Lung) | 2.01 | Tubulin polymerization inhibition |
| OVACAR-5 (Ovarian) | 2.27 | Early apoptosis induction |
These results indicate a strong antiproliferative effect across multiple types of cancer cells.
In Vivo Studies
In vivo studies using murine models have further supported the antitumor efficacy of the compound. For example, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The observed effects included:
- Reduction in Tumor Growth : Tumors in treated mice showed a notable decrease in volume, indicating effective systemic absorption and action .
- Improvement in Hematological Parameters : Treatment improved red blood cell counts and hemoglobin levels, suggesting a mitigation of chemotherapy-induced anemia .
Case Studies
Several case studies have documented the therapeutic potential of related compounds in clinical settings:
- Breast Cancer Treatment : A study involving breast cancer patients indicated that compounds with similar structures could reduce tumor size significantly when combined with standard chemotherapy regimens.
- Lung Cancer Trials : Trials focusing on lung cancer therapies have highlighted the potential for cyclopenta[b]thiophene derivatives to enhance the efficacy of existing treatments while reducing side effects.
Comparison with Similar Compounds
Core Structural Variations
The cyclopenta[b]thiophene core is shared with several analogs, including:
- Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): This compound substitutes the amino group with a 4-phenylbenzoyl moiety, increasing aromaticity and molecular weight (391.5 g/mol vs. ~390 g/mol for the target compound).
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): A simpler analog lacking the acylated amino group, synthesized via reflux with sulfur and triethylamine. Its unmodified amino group offers reactivity for further derivatization .
In contrast, Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () features a tetrahydrobenzo[b]thiophene core, which introduces an additional fused benzene ring. This structural difference alters conformational flexibility and electronic properties compared to the cyclopenta system .
Substituent Effects
Acylated Amino Groups:
- Target Compound: The 4-(4-chlorophenoxy)butanoyl group combines a chlorinated aromatic ether with a four-carbon aliphatic chain.
- Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): A shorter acyl chain with a methoxy terminal group reduces lipophilicity (molecular weight 325.38 g/mol) and may improve aqueous solubility .
Functional Group Diversity:
- 2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (): Replaces the methyl ester with a carboxamide linked to a 4-methylphenyl group. This modification introduces hydrogen-bonding donors (amide NH) and enhances target specificity in receptor-binding applications .
- Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): The thioureido group confers antifungal and antibacterial activity, demonstrating how sulfur-containing substituents expand functional utility .
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 4-(4-chlorophenoxy)butanoyl chloride with a 2-amino-thiophene precursor (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) under anhydrous conditions. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are conducted at 0–25°C to prevent side reactions like hydrolysis of the acyl chloride .
Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).
Q. How is the compound structurally characterized to confirm its identity and purity?
Key analytical methods include:
- NMR spectroscopy : - and -NMR identify substituent patterns (e.g., cyclopenta-thiophene core, chlorophenoxy group) and confirm regioselectivity .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the conformation of the butanoyl chain and dihydro-cyclopenta ring .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., expected [M+H] ion at m/z 450–460) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?
Contradictions in bioactivity (e.g., variable IC values across assays) may arise from:
- Structural flexibility : The dihydro-cyclopenta ring’s conformation affects binding to targets like kinases or GPCRs. Molecular dynamics simulations can model conformational stability .
- Impurity interference : Trace byproducts (e.g., unreacted acyl chloride) may inhibit enzymes. Purity reassessment via HPLC or LC-MS is critical .
- Assay conditions : pH and solvent (e.g., DMSO concentration) influence solubility and activity. Standardize protocols across studies to minimize variability .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Models binding to targets (e.g., COX-2 or adenosine receptors) using software like AutoDock Vina. The chlorophenoxy group’s hydrophobic interactions and hydrogen bonding with the amide moiety are key .
- QSAR studies : Correlate substituent modifications (e.g., replacing chlorophenyl with methoxyphenyl) with activity trends. Electron-withdrawing groups (e.g., -Cl) enhance target affinity in some cases .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) .
Q. How does the compound’s stability under varying experimental conditions impact reproducibility?
- Thermal degradation : Thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤−20°C in inert atmospheres .
- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH >8). Use freshly prepared solutions in anhydrous DMSO for bioassays .
- Photooxidation : The thiophene ring may degrade under UV light. Conduct reactions in amber glassware and store in dark conditions .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without precipitating the compound .
- Prodrug design : Ester hydrolysis to the carboxylic acid derivative improves solubility but requires enzymatic stability testing .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) increases bioavailability and reduces off-target effects .
Q. Methodological Considerations
Q. How to design dose-response experiments to evaluate the compound’s efficacy?
- Dose range : Start with 0.1–100 µM, based on preliminary cytotoxicity assays (e.g., MTT assay on HEK-293 cells) .
- Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known kinase inhibitors) .
- Data normalization : Express activity as % inhibition relative to controls, using tools like GraphPad Prism for EC/IC calculation .
Q. What analytical techniques quantify the compound in biological matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
